Product packaging for Rabeprazole-d4 Sodium Salt(Cat. No.:)

Rabeprazole-d4 Sodium Salt

Cat. No.: B1165233
M. Wt: 385.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling is a technique where an atom in a drug molecule is replaced by one of its stable (non-radioactive) isotopes. metsol.com Common isotopes used include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.com This subtle modification, which does not significantly alter the molecule's size, shape, or biological activity, provides a powerful tool for researchers. wikipedia.orggabarx.com

The primary advantage of this technique lies in its ability to trace the metabolic fate of a drug within a biological system. musechem.comadesisinc.com By using analytical methods like mass spectrometry, scientists can differentiate the labeled drug from its naturally occurring, unlabeled counterpart. This allows for precise and detailed studies of a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comchemicalsknowledgehub.com

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is particularly noteworthy. wikipedia.org The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. gabarx.comijeat.org This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. gabarx.com This can lead to an improved pharmacokinetic profile, potentially reducing the required dosage and increasing the drug's residence time in the body. ijeat.orgnih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA, marking a significant milestone and paving the way for further research into deuterated compounds as new chemical entities. wikipedia.orgnih.govnih.gov

Overview of Rabeprazole-d4 Sodium Salt: Isotopic Modification and Rationale

Rabeprazole (B1678785) is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. caymanchem.comdrugbank.comnih.gov It is a prodrug that is activated in the acidic environment of the parietal cells. drugbank.comnih.gov

This compound is a deuterated analog of Rabeprazole Sodium. medchemexpress.com In this compound, four hydrogen atoms on the benzimidazole (B57391) ring of the rabeprazole molecule are replaced with deuterium atoms. cymitquimica.comsynzeal.com

The rationale for this isotopic modification is rooted in the principles of stable isotope labeling. By introducing deuterium at specific positions, researchers can create a version of rabeprazole that is chemically almost identical to the parent drug but has a different mass. This mass difference is the key to its utility in research.

Chemical and Physical Properties of this compound
PropertyValue
Chemical FormulaC18H17D4N3O3S.Na
Molecular Weight385.45
AppearanceOff-White Solid
Deuterium Incorporation≥99 atom % D

Role as a Research Tool and Reference Standard

The primary application of this compound is as a research tool, specifically as an internal standard for the quantification of rabeprazole in biological samples using mass spectrometry-based analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

In these analytical techniques, a known amount of the internal standard (this compound) is added to a sample containing an unknown amount of the analyte (rabeprazole). Because the internal standard has a slightly different mass due to the deuterium atoms, it can be distinguished from the analyte by the mass spectrometer. However, it behaves almost identically to the analyte during sample preparation and analysis. This allows for more accurate and precise quantification of the analyte by correcting for any loss of material during the analytical process.

Furthermore, this compound is used as a certified reference material. axios-research.comsigmaaldrich.com This means it is a highly pure and well-characterized substance that can be used to calibrate analytical instruments and validate analytical methods. synzeal.com This ensures the reliability and accuracy of data generated in research and quality control settings.

Research Findings

Applications of Deuterated Compounds in Pharmaceutical Research
Application AreaDescriptionKey Benefit
Pharmacokinetic (PK) StudiesInvestigating the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comAltered metabolic rates can provide insights into metabolic pathways and improve PK profiles. nih.gov
Metabolic ProfilingIdentifying and quantifying drug metabolites.Helps in understanding the complete metabolic fate of a drug. chemicalsknowledgehub.com
Bioavailability StudiesDetermining the fraction of an administered dose of unchanged drug that reaches the systemic circulation.Allows for accurate comparison between different formulations or routes of administration.
Internal Standard in BioanalysisUsed for the accurate quantification of the non-deuterated drug in biological matrices. caymanchem.comImproves the accuracy and precision of analytical methods. adesisinc.com

Properties

Molecular Formula

C18H16D4N3NaO3S

Molecular Weight

385.45

Origin of Product

United States

Synthesis and Isotopic Characterization of Rabeprazole D4 Sodium Salt

Strategies for Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

The introduction of deuterium into pharmaceutical compounds like rabeprazole (B1678785) is a strategic process aimed at creating a stable, isotopically labeled version of the drug. This labeled compound is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished in mass spectrometry-based analyses.

Specific Deuteration Sites and Synthetic Approaches

In Rabeprazole-d4 Sodium Salt, the deuterium atoms are incorporated into the methoxypropoxy side chain. The specific sites of deuteration are on the propyl chain and the methoxy group.

One common strategy for introducing deuterium is through hydrogen-deuterium exchange reactions . Research has shown that the hydrogen atoms on the methylene bridge adjacent to the sulfinyl group in rabeprazole are susceptible to exchange with deuterium when dissolved in a deuterated solvent like methanol-d4. This exchange is influenced by the acidity of the protons at this position. While this method can introduce deuterium, controlling the precise number and location of incorporated deuterium atoms to achieve a specific d4-labeling pattern can be challenging and may result in a mixture of deuterated species (d1, d2, etc.).

A more controlled and widely used approach involves the use of deuterated building blocks in a multi-step synthesis. For Rabeprazole-d4, this would typically involve starting with a deuterated precursor for the methoxypropoxy side chain. For instance, a deuterated 3-methoxypropanol (e.g., 3-(methoxy-d3)-1-propanol-1,1-d2) could be synthesized and then coupled with the pyridine core of the rabeprazole molecule. This is followed by the standard synthetic route for rabeprazole, which includes condensation with 2-mercaptobenzimidazole and subsequent oxidation to form the sulfoxide. Finally, the sodium salt is formed by reacting the rabeprazole-d4 base with a sodium source. This bottom-up approach offers greater control over the location and number of deuterium atoms incorporated.

Challenges in Deuterated Analog Synthesis

The synthesis of deuterated compounds such as this compound presents several challenges:

Availability and Cost of Deuterated Reagents: The starting materials and reagents required for introducing deuterium at specific positions can be expensive and may not be readily available commercially.

Control of Isotopic Enrichment: Achieving a high level of isotopic enrichment (i.e., ensuring that the vast majority of the molecules are the desired d4 species) is critical. Incomplete deuteration can lead to a mixture of isotopologues, which can complicate the interpretation of analytical data.

Isotopic Scrambling: During the synthetic process, there is a risk of deuterium atoms migrating to unintended positions within the molecule, a phenomenon known as isotopic scrambling. This can be influenced by reaction conditions such as temperature, pH, and the choice of catalysts. Careful optimization of the synthetic route is necessary to minimize this effect.

Purification: Separating the desired deuterated compound from any remaining non-deuterated or partially deuterated starting materials and byproducts can be difficult, as they often have very similar physical and chemical properties. Chromatographic techniques are typically employed for this purpose.

Isotopic Purity and Distribution Analysis

Following the synthesis, it is imperative to thoroughly characterize the this compound to confirm its isotopic purity and the distribution of deuterium atoms. This is achieved through a combination of spectroscopic techniques.

Quantification of Deuteration Levels (e.g., d1-d4 content)

The quantification of deuteration levels involves determining the percentage of molecules that have incorporated the desired number of deuterium atoms (in this case, four) versus those that have incorporated fewer (d1, d2, d3) or no deuterium atoms (d0).

Mass spectrometry is the primary technique for this analysis. By examining the mass spectrum of the synthesized Rabeprazole-d4, the relative intensities of the molecular ion peaks corresponding to the different deuterated species can be measured. For instance, the mass spectrum would show a cluster of peaks corresponding to the unlabeled Rabeprazole (d0) and the various deuterated forms (d1, d2, d3, and d4). The relative abundance of each peak in this cluster allows for the calculation of the isotopic distribution.

Below is a hypothetical data table illustrating the isotopic distribution of a synthesized batch of this compound, as determined by mass spectrometry.

Isotopic SpeciesMass (m/z)Relative Abundance (%)
d0 (Unlabeled)382.10.5
d1383.11.5
d2384.13.0
d3385.110.0
d4386.185.0

This table is for illustrative purposes and does not represent actual experimental data.

Spectroscopic Characterization Techniques for Isotopic Enrichment (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched Rabeprazole-d4 sample, the signals corresponding to the protons that have been replaced by deuterium will be significantly diminished or absent. By comparing the integration of the remaining proton signals with those of a non-deuterated Rabeprazole standard, the degree of deuteration at specific sites can be estimated.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. The presence and integration of these signals provide direct evidence of successful deuteration and can be used to confirm the location of the deuterium atoms.

¹³C NMR (Carbon-13 NMR): The attachment of deuterium to a carbon atom can cause a slight upfield shift in the ¹³C NMR signal of that carbon and can also lead to splitting of the signal due to C-D coupling. These effects can be used to confirm the sites of deuteration.

Mass Spectrometry (MS):

As mentioned earlier, mass spectrometry is crucial for determining the isotopic distribution. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, which helps to confirm the elemental composition and the number of deuterium atoms in the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the fragmentation pattern of the deuterated compound can be compared to that of the non-deuterated standard. This comparison can provide further confirmation of the location of the deuterium labels, as fragments containing the deuterated portion of the molecule will have a higher mass.

The combination of these spectroscopic techniques provides a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and isotopic enrichment, thereby validating its suitability for use as an internal standard in quantitative bioanalytical studies.

Analytical Methodologies Utilizing Rabeprazole D4 Sodium Salt

Role as an Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and quality control samples. Rabeprazole-d4 Sodium Salt is an ideal internal standard for the quantification of Rabeprazole (B1678785) due to its structural similarity and distinct mass.

Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Mass Spectrometry

The gold standard for quantitative analysis using mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS). This compound falls into this category. The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte of interest (Rabeprazole) but has a different mass due to the incorporation of stable isotopes, in this case, deuterium (B1214612) (d4).

This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the SIL-IS and the analyte are chemically identical, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer's source. Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the SIL-IS. Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities vary.

Mitigation of Matrix Effects and Ionization Variability

Biological samples, such as plasma and urine, are complex mixtures containing numerous endogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as the "matrix effect." The matrix effect can either suppress or enhance the analyte's signal, resulting in inaccurate and imprecise measurements.

The use of a SIL-IS like this compound is the most effective way to compensate for these matrix effects. Since the SIL-IS co-elutes with the analyte from the liquid chromatography (LC) column and enters the mass spectrometer at the same time, it is subjected to the same matrix interferences. Consequently, any suppression or enhancement of the analyte's signal is mirrored by a proportional change in the internal standard's signal. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects and fluctuations in ionization efficiency is effectively normalized, leading to reliable and accurate quantification.

Development and Validation of Bioanalytical Methods

The development of a robust and reliable bioanalytical method is crucial for pharmacokinetic and other clinical studies. The use of this compound as an internal standard is a key component in the validation of these methods for Rabeprazole.

Sample Preparation Techniques

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. Several techniques are commonly employed for the analysis of Rabeprazole using this compound.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent. One validated method for Rabeprazole in human plasma utilized LLE for sample preparation.

Protein Precipitation (PPT): This is a simpler and faster technique where a protein precipitating agent, such as acetonitrile, is added to the plasma sample. This denatures and precipitates the proteins, which are then removed by centrifugation. A method for the simultaneous enantioselective determination of several proton pump inhibitors, including Rabeprazole, in human plasma employed protein precipitation with acetonitrile containing 0.1% ammonia.

Solid-Phase Extraction (SPE): In SPE, the analyte and internal standard are selectively adsorbed onto a solid sorbent packed in a cartridge. Interfering components are washed away, and the analytes of interest are then eluted with a suitable solvent. SPE can offer cleaner extracts compared to LLE and PPT. While specific methods detailing this compound with SPE were not prevalent in the immediate search results, it remains a viable and powerful technique for Rabeprazole analysis.

Technique Description Example Application for Rabeprazole Analysis
Liquid-Liquid Extraction (LLE) Partitioning of analyte from aqueous to an immiscible organic solvent.Extraction of Rabeprazole from human plasma.
Protein Precipitation (PPT) Removal of proteins by precipitation with a solvent like acetonitrile.Used for the simultaneous determination of Rabeprazole enantiomers in plasma.
Solid-Phase Extraction (SPE) Selective adsorption of analyte onto a solid sorbent followed by elution.A common and effective technique for achieving clean sample extracts.

Chromatographic Separation Parameters

Liquid chromatography is used to separate the analyte and internal standard from other components in the sample extract before they enter the mass spectrometer.

A highly sensitive ultra-fast LC-MS/MS method for Rabeprazole in human plasma, which used ¹³C-d3-Rabeprazole as the internal standard, employed an Ascentis® Express C18 column (50 mm × 4.6 mm, 2.7 µm). The separation was achieved using an isocratic mobile phase consisting of 40% 10 mM ammonium acetate solution and 60% acetonitrile, with a flow rate of 0.700 mL/min.

For the simultaneous enantioselective determination of Rabeprazole and other proton pump inhibitors, a Chiralpak IC column (5 µm, 4.6 mm × 150 mm) was used. The mobile phase was a mixture of acetonitrile and 10 mM ammonium acetate containing 0.2% acetic acid (50:50, v/v).

Parameter Method 1 (using ¹³C-d3-Rabeprazole) Method 2 (using Rabeprazole-d4)
LC Column Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µmChiralpak IC, 5 µm, 4.6 mm × 150 mm
Mobile Phase 40% 10 mM ammonium acetate, 60% acetonitrileAcetonitrile – 10 mM ammonium acetate with 0.2% acetic acid (50:50, v/v)
Flow Rate 0.700 mL/minNot specified
Elution Mode IsocraticNot specified

Mass Spectrometric Detection Parameters

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique. In a typical bioanalytical method, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and its corresponding product ion, as well as for the internal standard.

For the analysis of Rabeprazole using ¹³C-d3-Rabeprazole, detection was performed using an electro-spray ionization (ESI) source in the MRM mode. In a method for the simultaneous determination of proton pump inhibitor enantiomers, an API 4000 tandem mass spectrometer was used, and the MRM transitions for (S)-(-)-rabeprazole-d4 and (R)-(+)-rabeprazole-d4 were monitored.

Parameter Value for Rabeprazole Analysis
Ionization Mode Electro-spray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard ¹³C-d3-Rabeprazole, (S)-(-)-rabeprazole-d4, (R)-(+)-rabeprazole-d4

Method Validation Criteria (e.g., Linearity, Precision, Accuracy, Recovery, Selectivity)

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of quantitative data. When using this compound as an internal standard for the quantification of rabeprazole, analytical methods are validated according to stringent criteria, often following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.govnih.govresearchgate.net Key validation parameters include linearity, precision, accuracy, recovery, and selectivity.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For rabeprazole quantification, calibration curves are typically constructed by plotting the peak area ratio of rabeprazole to the internal standard (this compound) against the nominal concentration of the analyte. Studies demonstrate excellent linearity over specific concentration ranges, with correlation coefficients (r²) consistently above 0.99, indicating a strong linear relationship. nih.govsphinxsai.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for rabeprazole in human plasma showed linearity in the range of 0.1 ng/mL to 150 ng/mL. japsonline.comjapsonline.comresearchgate.net Another study established a linear range of 0.500 to 400 ng/mL. nih.gov

Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. These are assessed at multiple quality control (QC) concentrations, typically at low, medium, and high levels. Intra-day precision and accuracy are determined by analyzing replicate QC samples within the same day, whereas inter-day precision and accuracy are assessed over several days. For bioanalytical methods using a deuterated internal standard for rabeprazole, the intra- and inter-day precision, expressed as the relative standard deviation (RSD), is generally required to be less than 15% (or 20% at the lower limit of quantification). nih.gov Accuracy is expected to be within ±15% (or ±20% at the LLOQ) of the nominal concentration. nih.gov One validated method reported intra- and inter-day precision of less than 10% and accuracy within -3.33% to 10.00%. japsonline.comjapsonline.comresearchgate.net

Recovery: Recovery is the extraction efficiency of an analytical method, representing the percentage of the analyte that is successfully transferred from the biological matrix to the final extract. Consistent and reproducible recovery is more critical than achieving 100% recovery. For rabeprazole, liquid-liquid extraction (LLE) is a common sample preparation technique. japsonline.comjapsonline.com The recovery of rabeprazole and its deuterated internal standard should be comparable to ensure that the internal standard accurately compensates for any analyte loss during the extraction process. A study documented a consistent recovery of approximately 70% for rabeprazole across its linear dynamic range. japsonline.comjapsonline.comresearchgate.net

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. Specificity ensures that the signal measured is solely from the analyte of interest. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using modes like multiple reaction monitoring (MRM). japsonline.comjapsonline.com The method is tested for specificity by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of rabeprazole and this compound. sphinxsai.comjapsonline.com

Table 1: Summary of Method Validation Parameters for Rabeprazole Quantification

ParameterTypical Acceptance Criteria/ValueReference
Linearity (r²)> 0.99 nih.govsphinxsai.com
Concentration Range0.1 ng/mL - 150 ng/mL japsonline.comjapsonline.comresearchgate.net
Precision (% RSD)< 15% nih.gov
Accuracy (% Deviation)Within ±15% nih.gov
Recovery~70% (Consistent) japsonline.comjapsonline.comresearchgate.net
SelectivityNo significant interference at analyte/IS retention time sphinxsai.comjapsonline.com

Evaluation of Internal Standard Response Variability and Cross-Interference

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred approach in quantitative bioanalysis, particularly for LC-MS/MS methods. scispace.combioanalysis-zone.com The primary role of the internal standard (IS) is to compensate for variability that may occur during sample processing and analysis, including extraction inconsistencies, matrix effects, and instrument response fluctuations. scispace.combiopharmaservices.com

Internal Standard Response Variability: While an IS is used to correct for variability, its own response must be monitored to ensure the integrity of the analytical run. bioanalysis-zone.combiopharmaservices.com Regulatory guidance recommends monitoring the IS response across all samples in a batch. bioanalysis-zone.com Significant or unusual variability in the IS response can indicate problems with sample processing (e.g., inconsistent IS addition, extraction issues) or instrument performance. biopharmaservices.com Acceptance criteria are often established (e.g., IS response within 50% to 150% of the mean response for all samples) to flag potential outliers that may require investigation. biopharmaservices.com The ideal SIL internal standard, like Rabeprazole-d4, co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation even when signal suppression or enhancement occurs. bioanalysis-zone.com However, it is crucial that the IS response itself is stable enough not to compromise the accuracy of the results. bioanalysis-zone.com

Cross-Interference: A critical aspect of using a SIL-IS is evaluating potential cross-interference. This involves two main checks:

Analyte contribution to the IS signal: The mass transition for the IS should be monitored in a high-concentration sample of the unlabeled analyte to ensure there is no contribution from the analyte to the IS signal.

IS contribution to the analyte signal: The this compound reference material must be checked for the presence of unlabeled rabeprazole. The response of the analyte in a blank sample spiked only with the working concentration of the IS should not exceed a small percentage (e.g., 5%) of the response at the lower limit of quantification (LLOQ). bioanalysis-zone.com This ensures that the IS does not artificially inflate the measured concentration of the analyte. The high isotopic purity of this compound is therefore essential for its function as a reliable internal standard.

Table 2: Evaluation Criteria for Internal Standard Performance

ParameterEvaluation MethodAcceptance CriteriaReference
Response VariabilityMonitor IS peak area across all samples in an analytical run.Typically within 50-150% of the mean IS response. Deviations require investigation. biopharmaservices.com
Cross-Interference (IS to Analyte)Analyze blank matrix spiked with IS at working concentration.Analyte signal should be <5% of the LLOQ response. bioanalysis-zone.com
Cross-Interference (Analyte to IS)Analyze ULOQ sample and monitor the IS mass transition.IS signal should not be significantly impacted by the analyte.

Applications in Bioanalytical Research

Quantification of Rabeprazole in Non-Human Biological Matrices (e.g., animal plasma, in vitro systems)

This compound is instrumental in preclinical drug development, where it serves as an internal standard for the quantification of rabeprazole in various non-human biological matrices. These studies are crucial for evaluating the pharmacokinetics, metabolism, and toxicology of new drug candidates in animal models before human trials.

Animal Plasma: LC-MS/MS methods validated using deuterated internal standards are applied to toxicokinetic and pharmacokinetic studies in animals such as rats and dogs. nih.govnih.gov For example, a validated LC-MS/MS method was successfully used to support a 13-week toxicokinetic study of rabeprazole in rats, allowing for the simultaneous quantification of rabeprazole enantiomers and their metabolites in rat plasma. nih.gov Similarly, a validated LC-MS/MS assay was employed to perform a quantitative analysis of rabeprazole in dog plasma to evaluate the pharmacokinetic properties of different rabeprazole formulations. nih.gov The use of this compound in these studies ensures accurate measurement of drug concentrations, which is fundamental for calculating key pharmacokinetic parameters like peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).

In Vitro Systems: Beyond animal studies, this compound can be used in various in vitro systems that are integral to drug discovery and development. These systems include:

Microsomal Stability Assays: To determine the metabolic stability of rabeprazole by incubating it with liver microsomes from different species (e.g., rat, dog, human).

Cell Permeability Assays: Using cell lines like Caco-2 to predict intestinal absorption of the drug.

Plasma Protein Binding Studies: To determine the extent to which rabeprazole binds to plasma proteins, which affects its distribution and clearance.

In all these applications, the stable isotope-labeled internal standard is added to the experimental samples to enable precise and accurate quantification of the parent drug, correcting for any analytical variability.

Table 3: Applications of this compound in Non-Human Matrices

Application AreaBiological Matrix/SystemPurposeReference
ToxicokineticsRat PlasmaQuantify rabeprazole and metabolites to assess long-term exposure and accumulation. nih.gov
PharmacokineticsDog PlasmaEvaluate and compare drug release and absorption from different formulations. nih.gov
Metabolic StabilityLiver Microsomes (in vitro)Determine the rate of metabolic degradation.
Drug AbsorptionCaco-2 Cells (in vitro)Predict intestinal permeability.

Quality Control (QC) and Reference Standard Applications in Drug Development and Formulation

This compound, as a stable isotope-labeled compound, plays a vital role as a reference standard in the quality control (QC) processes of drug development and manufacturing. synzeal.com Pharmaceutical secondary standards and certified reference materials are essential for a variety of analytical applications, including release testing and method development. sigmaaldrich.com

Quality Control in Manufacturing: During the production of rabeprazole formulations, QC laboratories perform routine analyses to ensure that each batch meets the required specifications for identity, strength, and purity. researchgate.netsbmu.ac.ir When LC-MS/MS methods are used for these QC tests (e.g., for content uniformity or impurity profiling), this compound is the ideal internal standard. Its use helps to guarantee the accuracy and precision of the quantification of the active pharmaceutical ingredient (API), rabeprazole sodium, in the final dosage form. japsonline.comscholarsresearchlibrary.com

Reference Standard in Formulation Development: In the development of new pharmaceutical formulations, such as delayed-release or immediate-release tablets, analytical methods are required to characterize the product's performance. scholarsresearchlibrary.comnih.govwisdomlib.org This includes dissolution testing, which measures the rate at which the drug is released from the tablet. nih.gov this compound can be used as an internal standard in LC-MS/MS methods developed to quantify the amount of rabeprazole released into the dissolution medium over time. This ensures that the analytical results guiding the formulation optimization are highly reliable. nih.gov

Stability Studies: Rabeprazole is known to be unstable in acidic conditions. researchgate.netnih.gov Stability-indicating analytical methods are developed to separate and quantify the parent drug from its potential degradation products. nih.gov this compound can be used as an internal standard in these methods to accurately measure the amount of active rabeprazole remaining under various stress conditions (e.g., acid, base, heat, light), providing crucial data on the drug product's shelf life and storage requirements. nih.gov The use of reference standards for rabeprazole and its impurities is crucial for method validation, stability studies, and quality control. synzeal.com

Table 4: Role of this compound in QC and Drug Development

ApplicationPurposeContextReference
Quality Control TestingEnsure batch-to-batch consistency and compliance with specifications.Quantification of API in final tablet dosage forms. sigmaaldrich.comsbmu.ac.ir
Formulation DevelopmentGuide optimization of drug release characteristics.Quantification of drug in dissolution testing samples. nih.govnih.gov
Stability StudiesDetermine drug product stability and shelf-life.Accurate measurement of parent drug in the presence of degradants. nih.govsynzeal.com
Reference StandardCalibrate instruments and validate analytical methods.Used as a certified reference material for quantitative analysis. synzeal.comsigmaaldrich.com

Mechanistic and Metabolic Investigations Using Deuterated Rabeprazole

Application in Metabolic Pathway Elucidation

The primary advantage of using Rabeprazole-d4 is its utility as a tracer in complex biological systems. The mass difference introduced by the deuterium (B1214612) atoms allows for the unequivocal differentiation of the compound and its metabolites from endogenous molecules, greatly simplifying their detection and characterization.

The metabolic fate of a drug can be complex, involving multiple enzymatic and non-enzymatic transformations. Deuterium labeling of rabeprazole (B1678785) allows for precise tracing of its metabolic pathways. When Rabeprazole-d4 is administered, the mass spectra of its metabolites will exhibit a characteristic mass shift corresponding to the number of deuterium atoms retained. This allows for the confident identification of drug-derived compounds in complex biological matrices like plasma and urine.

For instance, in liquid chromatography-mass spectrometry (LC-MS) analysis, Rabeprazole-d4 is often used as an internal standard for the quantification of rabeprazole. The distinct mass-to-charge ratio (m/z) of the deuterated and non-deuterated compounds allows for accurate measurement. The mass transition ion pair for rabeprazole is typically m/z 360.3 → 242.2, while for Rabeprazole-d4, it is m/z 364.1 → 242.2. This demonstrates the practical application of deuterium labeling in distinguishing between the parent drug and its labeled counterpart, a principle that extends to their respective metabolites.

In vitro and non-human in vivo studies are crucial for identifying the full spectrum of metabolites and degradation products of a drug candidate. The use of Rabeprazole-d4 in such systems facilitates the identification of novel or low-abundance metabolites that might otherwise be missed.

Rabeprazole is known to be metabolized into two primary active metabolites: rabeprazole thioether and desmethyl rabeprazole thioether. Additionally, it can be oxidized to rabeprazole sulfone. In stressed conditions, other degradation products have been identified, such as 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, 1H-benzo[d]imidazole-2-sulfonic acid, and 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid. nih.gov When studying the metabolism of Rabeprazole-d4, these known metabolites and degradation products would be expected to be observed with a corresponding mass shift, confirming their origin from the administered deuterated drug.

Table 1: Known Metabolites and Degradation Products of Rabeprazole

Compound Name Type
Rabeprazole Thioether Active Metabolite
Desmethyl Rabeprazole Thioether Active Metabolite
Rabeprazole Sulfone Metabolite
1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Degradation Product
1H-benzo[d]imidazole-2-sulfonic acid Degradation Product

This table outlines the known metabolites and degradation products of non-deuterated rabeprazole. In studies with Rabeprazole-d4, these compounds would be expected to be detected with a mass shift corresponding to the deuterium labeling.

Impact of Deuteration on Enzyme Kinetics and Metabolic Stability

Deuteration can significantly impact the metabolic profile of a drug by altering the kinetics of enzyme-mediated reactions. This is known as the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to a stronger chemical bond that is more difficult for enzymes to break, potentially slowing down the rate of metabolism.

The metabolism of rabeprazole involves the cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. These enzymes are responsible for the oxidative metabolism of rabeprazole to its demethylated and sulfone metabolites. The rate of these reactions can be influenced by the presence of deuterium at or near the site of metabolism.

A significant metabolic pathway for rabeprazole is its non-enzymatic conversion to rabeprazole thioether. This reaction is a reduction of the sulfoxide group and is not mediated by enzymes. As this is not an enzyme-catalyzed bond cleavage at a deuterated position, it is not expected that the d4 labeling of rabeprazole would have a significant kinetic isotope effect on the rate of thioether formation. However, the stability of rabeprazole is pH-dependent, with degradation being more rapid in acidic conditions.

In vitro metabolic stability assays, often conducted using human liver microsomes, are a standard method to assess the susceptibility of a compound to metabolism. These assays provide key parameters such as intrinsic clearance and half-life. While specific data for Rabeprazole-d4 is not widely published, studies on non-deuterated rabeprazole in human liver microsomes have shown that it is metabolized over time.

A theoretical comparison of the in vitro metabolic stability of rabeprazole and Rabeprazole-d4 is presented in the table below, based on the potential for a kinetic isotope effect.

Table 2: Theoretical Comparison of In Vitro Metabolic Stability Parameters

Parameter Rabeprazole Rabeprazole-d4 (Projected) Rationale for Projected Difference
Half-life (t1/2) in Microsomes Reported as variable Potentially longer A kinetic isotope effect on CYP-mediated metabolism could slow down the rate of clearance, leading to a longer half-life.

This table presents a hypothetical comparison. Actual experimental data is required to confirm the impact of deuteration on the metabolic stability of rabeprazole.

Deuteration as a Tool for Pharmacokinetic Research in Non-Human Systems

The substitution of hydrogen with its heavier, stable isotope deuterium has emerged as a valuable strategy in pharmaceutical research, particularly in the investigation of drug pharmacokinetics in non-human systems. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to modulate the metabolic fate of drug candidates. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This fundamental principle allows for the use of deuterated compounds, such as Rabeprazole-d4 Sodium Salt, as tools to probe and alter pharmacokinetic behaviors in preclinical research settings.

Altering Pharmacokinetic Properties through Deuteration

Deuteration of a drug molecule at specific metabolic sites can significantly alter its pharmacokinetic profile. By slowing down the rate of metabolism, particularly Phase I reactions mediated by cytochrome P450 (CYP) enzymes, deuteration can lead to a number of measurable changes in how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Increased Systemic Exposure: A slower metabolic rate often leads to a higher area under the plasma concentration-time curve (AUC), indicating that the body is exposed to the drug for a longer period.

Higher Peak Plasma Concentrations (Cmax): Reduced first-pass metabolism can result in higher concentrations of the drug reaching systemic circulation after administration.

Prolonged Half-Life (t1/2): With a slower elimination rate due to decreased metabolism, the drug remains in the body for a longer duration.

Reduced Clearance (CL): A lower rate of metabolic conversion results in a reduced rate of drug clearance from the body.

These modifications can transform a drug candidate with suboptimal pharmacokinetic characteristics into a more viable one by improving its metabolic stability. For instance, if a parent drug is too rapidly metabolized to maintain therapeutic concentrations, a deuterated analog could exhibit a more favorable profile.

Table 1: Illustrative Comparison of Key Pharmacokinetic Parameters Following Oral Administration of Rabeprazole and a Hypothetical Deuterated Analog in a Preclinical Animal Model.

ParameterRabeprazole (Hypothetical Data)Deuterated Rabeprazole (Hypothetical Data)Expected Change with Deuteration
AUC (ng·h/mL) 15002250Increased
Cmax (ng/mL) 500650Increased
t1/2 (hours) 1.52.5Increased
Clearance (L/h/kg) 0.80.5Decreased

Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct comparative preclinical data for this compound was not publicly available in the searched sources. The expected changes are based on established principles of the kinetic isotope effect.

Preclinical Pharmacokinetic Profiling using Deuterated Analogs (e.g., in animal models)

Deuterated analogs are valuable tools in the preclinical pharmacokinetic profiling of new chemical entities in various animal models, such as rats and dogs. These studies are crucial for understanding the disposition of a drug and predicting its behavior in humans.

In the context of preclinical development, deuterated compounds like this compound can be utilized in several ways:

As a Metabolic Probe: By strategically placing deuterium at different positions on the rabeprazole molecule, researchers can investigate which sites are most susceptible to metabolic breakdown. Comparing the metabolic profiles of different deuterated versions and the parent drug can help identify the primary "soft spots" for metabolism.

Improving Bioavailability: Rabeprazole is known to be extensively metabolized in the liver. A deuterated version could potentially reduce the extent of first-pass metabolism, thereby increasing its oral bioavailability. Preclinical studies in animal models are essential to quantify this potential improvement.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The altered pharmacokinetic profile of a deuterated drug can help in establishing a clearer relationship between drug concentration and its pharmacological effect. By providing a different exposure profile, it allows for a more robust characterization of the PK/PD relationship.

"Deuterium Switch" Strategy: In some cases, a deuterated version of an existing drug is developed to create a new chemical entity with improved therapeutic properties. Preclinical animal studies are the first step in evaluating whether the observed changes in pharmacokinetics translate to a better efficacy or safety profile.

Table 2: Hypothetical Preclinical Pharmacokinetic Profile of this compound in a Rat Model.

Pharmacokinetic ParameterValue (Hypothetical Mean ± SD)
Dose (mg/kg, oral) 10
AUC0-t (ng·h/mL) 2500 ± 350
Cmax (ng/mL) 700 ± 120
Tmax (hours) 2.0 ± 0.5
t1/2 (hours) 2.8 ± 0.6
Oral Bioavailability (%) 65

Note: This table presents hypothetical data for illustrative purposes to demonstrate a typical preclinical pharmacokinetic profile for a deuterated compound. These values are not based on actual experimental results for this compound from the searched sources.

Regulatory and Quality Assurance Aspects

Regulatory Requirements for Stable Isotope Labeled Reference Standards

Stable isotope-labeled (SIL) compounds are widely utilized in bioanalytical methods, particularly in pharmacokinetic and metabolism studies, due to their ability to mimic the behavior of the unlabeled analyte. lgcstandards.com Regulatory bodies recognize the value of SIL internal standards in reducing matrix effects and improving the accuracy of liquid chromatography-mass spectrometry (LC-MS/MS) assays. lgcstandards.comacanthusresearch.com

The U.S. Food and Drug Administration (FDA) has provided guidance on bioanalytical method validation, which, while not explicitly detailing requirements for SIL reference standards, emphasizes the need for well-characterized standards. nih.gov When a stable isotope-labeled internal standard is used, it is important to demonstrate that it does not interfere with the analysis of the target analyte and that no isotope exchange reaction occurs during the assay. tandfonline.com The presence of the unlabeled drug as an impurity in deuterated internal standards can interfere with the analysis and lead to erroneous results. tandfonline.com

Deuterated compounds, when developed as active pharmaceutical ingredients (APIs), are considered by the FDA to be new chemical entities (NCEs), which can offer commercial advantages through patent protection. hres.ca This designation underscores the regulatory view that deuteration results in a distinct molecular entity. When used as reference standards, the expectation is that they are of high purity and well-characterized. drugfuture.comusp.org

Key considerations for stable isotope-labeled reference standards include:

Isotopic Purity: The percentage of the molecule that is appropriately labeled with the stable isotope.

Chemical Purity: The absence of other chemical entities.

Stability of the Label: The isotopic label should be positioned on a part of the molecule that is not susceptible to exchange. acanthusresearch.com

Mass Difference: A suitable mass difference between the labeled and unlabeled compound is necessary to avoid spectral overlap in mass spectrometry, with a difference of three or more mass units generally being required for small molecules. acanthusresearch.com

Pharmacopeial Traceability and Compliance (e.g., United States Pharmacopeia, European Pharmacopoeia)

Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur. or EP) establish official quality standards for medicines and their ingredients. usp.orgsimsonpharma.comyoutube.com These standards are detailed in monographs for specific substances. While there are official monographs for Rabeprazole (B1678785) Sodium in both the USP and EP, specific monographs for Rabeprazole-d4 Sodium Salt are not publicly listed. scribd.comnih.govlgcstandards.comresearchgate.net

In the absence of a specific monograph for a deuterated compound, the general principles and chapters of the pharmacopeias regarding reference standards apply. USP General Chapter <11> describes USP Reference Standards as highly characterized specimens used in compendial assays and tests. drugfuture.comuspbpep.com Similarly, the European Pharmacopoeia provides Chemical Reference Substances (CRS) that are used to verify compliance with its legal requirements. edqm.euedqm.eu

The traceability of a reference standard to pharmacopeial standards is a critical aspect of quality assurance. For a compound like this compound, which is used as an internal standard in assays for Rabeprazole, the quality attributes would be expected to be comparable to those of the official Rabeprazole Sodium reference standard. This includes aspects of identity, purity, and characterization.

Manufacturers of reference standards often operate under quality systems such as ISO 17034 for reference material producers and ISO/IEC 17025 for testing and calibration laboratories to ensure the quality and traceability of their materials. lgcstandards.comtlcstandards.com

The following table summarizes the status of pharmacopeial monographs for Rabeprazole and its deuterated form:

Compound NameUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)
Rabeprazole SodiumMonograph exists scribd.comsigmaaldrich.comMonograph exists nih.govresearchgate.net
This compoundNo specific monograph foundNo specific monograph found

Documentation and Characterization Requirements (e.g., Certificate of Analysis)

A comprehensive Certificate of Analysis (CoA) is essential documentation that accompanies a reference standard. It provides the end-user with the necessary information to use the standard appropriately and with confidence in its quality. lgcstandards.com For stable isotope-labeled compounds like this compound, the CoA should include detailed characterization data.

Based on industry best practices and regulatory expectations, a CoA for this compound would typically include the following information:

Information CategoryDetails
Identification - Compound Name: this compound- IUPAC Name: 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide-4,5,6,7-d4, sodium salt veeprho.com- CAS Number (for unlabeled): 117976-90-6 simsonpharma.com- Molecular Formula: C18H16D4N3NaO3S acanthusresearch.com- Molecular Weight
Purity - Chemical Purity (e.g., by HPLC, qNMR)- Isotopic Purity/Enrichment- Information on residual solvents, water content, and inorganic impurities
Characterization Data - ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and position of the isotopic labels.- Infrared (IR) spectroscopy data.- HPLC or other chromatographic data demonstrating purity.
Usage and Storage - Recommended storage conditions (e.g., temperature, protection from light).- Expiry or re-test date.
Quality Assurance Statement - A statement of compliance with relevant quality standards (e.g., ISO 17034). tlcstandards.com

The characterization of this compound as a reference standard involves a suite of analytical techniques to confirm its identity, purity, and isotopic labeling. These techniques are crucial for ensuring the material is fit for its intended purpose in quantitative analysis. alfa-chemistry.comsynzeal.com

Q & A

Q. What are the key considerations for designing a stability study of Rabeprazole-d4 Sodium Salt under varying pH and temperature conditions?

Stability studies should incorporate controlled environments (e.g., 0°C–6°C for cold storage ) and standardized analytical methods such as HPLC or mass spectrometry to monitor deuterium retention and degradation products. Include parallel experiments with non-deuterated Rabeprazole to benchmark stability differences. Data should be statistically analyzed for significance (e.g., ANOVA) to validate trends .

Q. How should researchers validate the isotopic purity of this compound in synthetic batches?

Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster pattern and quantify deuterium incorporation (≥99 atom% D ). Cross-validate with nuclear magnetic resonance (NMR) to detect residual protiated impurities. Report deviations in isotopic enrichment as a percentage and correlate with synthesis protocols .

Q. What experimental controls are essential when comparing the pharmacokinetics of this compound with its non-deuterated counterpart?

Include controls for metabolic interference (e.g., cytochrome P450 enzyme activity assays) and matrix effects in biological samples. Use isotope dilution mass spectrometry (IDMS) for precise quantification in plasma or tissue homogenates. Normalize data to account for deuterium kinetic isotope effects (KIEs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in deuterium incorporation efficiency across different synthesis routes for this compound?

Conduct a systematic review of reaction parameters (e.g., solvent polarity, catalyst loading, and deuterium source purity). Use multivariate analysis to identify critical factors affecting deuterium retention. Replicate experiments under optimized conditions and compare with published protocols . If discrepancies persist, propose mechanistic studies (e.g., isotopic tracing) to elucidate reaction pathways .

Q. What methodological strategies improve the sensitivity of this compound detection in complex biological matrices?

Optimize sample preparation using solid-phase extraction (SPE) with deuterated internal standards to correct for matrix effects. Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Validate the method per ICH guidelines, including limits of detection (LOD) and quantification (LOQ) .

Q. How should researchers design a study to investigate the long-term stability of this compound in lyophilized formulations?

Use accelerated stability testing (40°C/75% RH) over 6–12 months, with periodic sampling. Analyze chemical stability (via HPLC) and physical stability (via X-ray diffraction). Compare degradation kinetics with real-time data stored at recommended conditions (0°C–6°C ). Apply the Arrhenius equation to predict shelf life .

Q. What analytical approaches are recommended for identifying and quantifying deuterium/hydrogen exchange in this compound during in vitro assays?

Use LC-HRMS with hydrogen/deuterium exchange (HDX) monitoring. Compare fragmentation patterns under collision-induced dissociation (CID) to localize exchange sites. Quantify exchange rates using time-resolved measurements and validate with control experiments in deuterium-depleted buffers .

Data Analysis and Reporting

Q. How should researchers present conflicting data on this compound’s metabolic half-life in peer-reviewed manuscripts?

Clearly delineate experimental conditions (e.g., species, dosage, and analytical methods) in tables or supplementary materials . Use forest plots or Bland-Altman analyses to visualize variability. Discuss potential sources of divergence, such as inter-laboratory variability or KIEs, and propose replication studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrap resampling to estimate confidence intervals. Use Kaplan-Meier survival analysis for time-to-event data. Report effect sizes and p-values adjusted for multiple comparisons .

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

Provide detailed step-by-step procedures, including reaction monitoring (TLC/HPLC traces) and characterization data (NMR/HRMS spectra) in supplementary files . Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories .

Ethical and Methodological Compliance

Q. What ethical considerations apply when using this compound in preclinical animal studies?

Ensure Institutional Animal Care and Use Committee (IACUC) approval. Justify deuterated compound use based on its scientific necessity (e.g., tracer studies) and minimize animal numbers via power analysis. Report adverse events transparently .

Q. How should researchers address potential biases in comparative studies between deuterated and non-deuterated Rabeprazole?

Use blinding during data collection and analysis. Pre-register study protocols on platforms like ClinicalTrials.gov to mitigate publication bias. Disclose funding sources and conflicts of interest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.